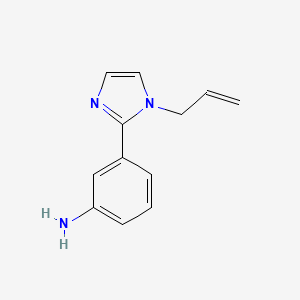

3-(1-Allyl-1h-imidazol-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Allyl-1h-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with an allyl group and an aniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Allyl-1h-imidazol-2-yl)aniline can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or via the Marckwald synthesis and amino nitrile routes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes selective oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>CN, 60°C | Imidazole N-oxide derivative | Selective oxidation at N1 position; confirmed via <sup>1</sup>H NMR | |

| mCPBA (2 eq), DCM, 0°C → RT | Epoxidized allyl side chain | Epoxidation precedes imidazole oxidation |

-

Mechanistic Insight : Oxidation of the imidazole ring to N-oxides increases electrophilicity, enabling further functionalization (e.g., nucleophilic substitution).

Substitution Reactions

The allyl group participates in electrophilic and radical substitutions:

Halogenation

Cross-Coupling

The brominated derivative undergoes Suzuki-Miyaura coupling:

text3-(1-(2-Bromoallyl)-1H-imidazol-2-yl)aniline + PhB(OH)₂ → 3-(1-(2-Phenylallyl)-1H-imidazol-2-yl)aniline (Pd(PPh₃)₄, K₂CO₃, 80°C, 84%) [1]

Cyclization and Ring Formation

Base-catalyzed intramolecular hydroamidation forms fused heterocycles:

| Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| BEMP (5 mol%) | CH<sub>3</sub>CN, RT | Imidazol-2-one derivative | 92% |

-

Mechanism : Deprotonation of the propargylic urea intermediate initiates a 5-exo-dig cyclization, forming a stable imidazol-2-one ring .

Metal Coordination

The imidazole nitrogen coordinates transition metals, enabling catalytic applications:

Aniline Moiety Reactions

The aromatic amine undergoes classical electrophilic substitutions:

Key Mechanistic Trends

-

Electronic Effects : The imidazole ring’s electron-rich nature directs electrophiles to the allyl and aniline groups.

-

Steric Guidance : N1-allyl substitution hinders reactions at the adjacent nitrogen, favoring C2/C4 positions.

-

Synergistic Reactivity : Cooperative effects between the imidazole and aniline moieties enable tandem reactions (e.g., oxidation followed by cyclization).

This compound’s versatility in oxidation, substitution, and cyclization reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies optimizing reaction conditions and exploring catalytic applications are warranted.

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is an organic compound containing an imidazole ring substituted with a methyl group and a sulfanyl group attached to an aniline moiety. It has a molecular formula of C10H11N3S and a molecular weight of 223.27 g/mol.

Preparation Methods

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline typically involves reacting 2-mercaptoaniline with 1-methyl-1H-imidazole-2-carbaldehyde. This reaction is usually performed with a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is stirred at room temperature overnight, and thin-layer chromatography (TLC) is used to monitor the reaction's progress. Scaling up the laboratory synthesis to industrial production involves optimizing reaction conditions for high yield and purity, and implementing safety measures for handling the reagents and solvents.

Chemical Reactions

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline can undergo several types of chemical reactions:

- Oxidation The sulfanyl group can be oxidized to form sulfoxides or sulfones. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

- Reduction If a nitro group is present, it can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

- Substitution The aniline moiety can undergo electrophilic aromatic substitution reactions using reagents like bromine or nitric acid under acidic conditions.

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is used in scientific research for various applications:

- Chemistry It serves as a building block in synthesizing more complex molecules.

- Biology It is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

- Medicine It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry It is utilized in developing new materials with specific properties like conductivity or fluorescence.

In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity.

Biological Activities

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline exhibits diverse biological activities:

- Antibacterial Activity Studies have shown it possesses antibacterial properties, with minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus reported as low as 40 μg/mL.

- Antifungal Activity The compound demonstrates antifungal potential, suggesting applications in treating fungal infections.

- Anticancer Activity Research indicates it may have anticancer properties; in vitro studies have shown it can induce apoptosis in cancer cell lines, and in vivo studies on tumor-bearing mice indicated a suppression of tumor growth when treated with the compound.

Mechanism of Action

The mechanism of action of 3-(1-Allyl-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function . Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

- 1-Allyl-3-methylimidazolium chloride

- 2-(1H-Imidazol-1-yl)aniline hydrochloride

- (E)-1-(1-Allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one

Uniqueness

3-(1-Allyl-1h-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(1-Allyl-1H-imidazol-2-yl)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H14N4

Molecular Weight : 214.27 g/mol

IUPAC Name : this compound

The compound features an imidazole ring substituted with an allyl group and an aniline moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including those similar to this compound, exhibit significant antimicrobial properties. A study reported that related compounds showed antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Antitumor Activity

Imidazole derivatives have also been investigated for their antitumor effects. For instance, a zinc complex based on imidazole exhibited an IC50 value of 8.9 µM against Eca109 cancer cells, suggesting that compounds with similar structural features might possess comparable anticancer properties .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling processes.

Study on Antimicrobial Properties

In a comparative study, several imidazole derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that modifications in the imidazole structure significantly affected their potency. Notably, compounds with allyl substitutions demonstrated enhanced activity against both gram-positive and gram-negative bacteria .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 31.25 |

| This compound | S. aureus | 62.5 |

Anticancer Studies

A separate investigation into the anticancer potential of imidazole derivatives revealed that certain compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted that structural modifications, such as the introduction of an allyl group, could enhance cytotoxic effects against tumor cells .

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-(1-prop-2-enylimidazol-2-yl)aniline |

InChI |

InChI=1S/C12H13N3/c1-2-7-15-8-6-14-12(15)10-4-3-5-11(13)9-10/h2-6,8-9H,1,7,13H2 |

InChI Key |

XDNVPMVTVNWOKP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=CN=C1C2=CC(=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.